



Application Note and Protocol: Solid-Phase Synthesis of D-Tyrosyl-D-proline

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Compound of Interest		
Compound Name:	D-Tyrosyl-D-proline	
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This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide **D-Tyrosyl-D-proline** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The target audience for this protocol includes researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support.[1][2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[3] The Fmoc/tBu strategy is widely employed, utilizing the base-labile Fmoc group for N α -protection and acid-labile groups for side-chain protection.[1] This protocol outlines the synthesis of **D-Tyrosyl-D-proline**, a dipeptide composed of D-amino acids, which are often incorporated into peptides to enhance their stability against enzymatic degradation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solid-phase synthesis of **D-Tyrosyl-D-proline** on a 0.1 mmol scale.



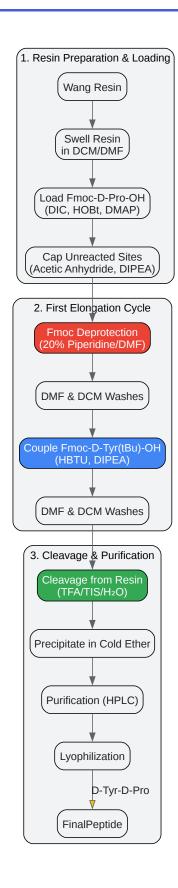
Parameter	Value	Notes
Resin		
Туре	Wang Resin	Standard for Fmoc-based synthesis of C-terminal acids. [4]
Substitution Level	0.5 - 1.0 mmol/g	As specified by the manufacturer.
Starting Resin Amount	200 mg (for 0.5 mmol/g loading)	To achieve a 0.1 mmol synthesis scale.
First Amino Acid Loading (Fmoc-D-Pro-OH)		
Fmoc-D-Pro-OH	4 equivalents (0.4 mmol)	Relative to the resin's theoretical loading.
DIC	4 equivalents (0.4 mmol)	
HOBt	4 equivalents (0.4 mmol)	Added to reduce racemization. [4]
DMAP	0.1 equivalents (0.01 mmol)	Catalyst for the esterification.
Fmoc Deprotection		
Reagent	20% (v/v) Piperidine in DMF	Standard reagent for Fmoc removal.[5][6]
Reaction Time	5 + 15 minutes	A two-step deprotection is common.
Coupling (Fmoc-D-Tyr(tBu)-OH)		
Fmoc-D-Tyr(tBu)-OH	4 equivalents (0.4 mmol)	
НВТИ	3.9 equivalents (0.39 mmol)	_
DIPEA	8 equivalents (0.8 mmol)	Base for activation and in-situ neutralization.



Cleavage and Deprotection		
Reagent	TFA / TIS / H₂O (95:2.5:2.5, v/v/v)	Trifluoroacetic acid cleaves the peptide from the resin and removes the tBu protecting group. Triisopropylsilane (TIS) is a scavenger.
Reaction Time	2-3 hours	
Expected Yield	70-90%	Typical crude yield for a dipeptide.
Expected Purity	>85% (Crude)	Purity as determined by HPLC.

Experimental Workflow Diagram





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Caption: Workflow for the solid-phase synthesis of **D-Tyrosyl-D-proline**.



Detailed Experimental Protocol

This protocol is for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation and Loading of Fmoc-D-proline

- Resin Swelling: Place 200 mg of Wang resin (0.5 mmol/g) into a solid-phase synthesis vessel. Swell the resin in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1, v/v; 5 mL) for 30 minutes with gentle agitation.[7] Drain the solvent.
- Loading Solution Preparation: In a separate vial, dissolve Fmoc-D-Pro-OH (4 eq, 0.4 mmol, 135 mg), HOBt (4 eq, 0.4 mmol, 54 mg) in a minimum amount of DMF (approx. 2 mL).
- Activation and Coupling: Add the loading solution to the swollen resin. In a separate vial, dissolve DMAP (0.1 eq, 0.01 mmol, 1.2 mg) in a minimum amount of DMF and add it to the resin slurry. Finally, add DIC (4 eq, 0.4 mmol, 63 μL) to the reaction vessel.[7]
- Reaction: Agitate the mixture at room temperature for 4-6 hours.
- Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL),
 DCM (3 x 5 mL), and Methanol (2 x 5 mL).
- Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq, 1 mmol) and DIPEA (10 eq, 1 mmol) in DMF (5 mL). Agitate for 30 minutes.
- Final Wash: Wash the resin as in step 1.5 and dry it under vacuum. A small sample can be taken to determine the loading capacity via UV-Vis spectroscopy of the fulvene-piperidine adduct after Fmoc deprotection.[6]

Peptide Elongation: Coupling of D-Tyrosine

- Fmoc Deprotection:
 - Swell the Fmoc-D-Pro-Wang resin in DMF (5 mL) for 15 minutes.
 - Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.



- Drain the solution, add another 5 mL of 20% piperidine in DMF, and agitate for 15 minutes.
- \circ Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
- Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
 Note: Proline is a secondary amine and will yield a characteristic red or brown color, not the typical blue.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (4 eq, 0.4 mmol, 184 mg) and HBTU (3.9 eq, 0.39 mmol, 148 mg) in 2 mL of DMF.
 - \circ Add DIPEA (8 eq, 0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Final Fmoc Deprotection: Repeat the deprotection procedure described in step 2.1 to remove the Fmoc group from the N-terminal D-Tyrosine.

Cleavage and Deprotection

- Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
- Cleavage: Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v). Add 5 mL of this cocktail to the resin.[6]
- Reaction: Agitate the mixture at room temperature for 2-3 hours. The TFA will cleave the peptide from the Wang resin and simultaneously remove the t-Butyl protecting group from the Tyrosine side chain.



- Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.
- Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
- Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
- Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity can be confirmed by mass spectrometry (MS) and analytical HPLC.
- Lyophilization: Lyophilize the pure HPLC fractions to obtain the final D-Tyrosyl-D-proline as a white, fluffy powder.[8]

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